molecular formula C26H34N4O3 B14113441 CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester

CarbaMic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(diMethylaMino)phenyl]aMino]carbonyl]-8-(phenylMethyl)-8-azabicyclo[3.2.1]oct-2-yl ester

Cat. No.: B14113441
M. Wt: 450.6 g/mol
InChI Key: HRBMESHSNKKVBJ-OLKYXYMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[321]oct-2-yl ester is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure is synthesized through a series of cyclization reactions.

    Introduction of the carbamic acid group: This step involves the reaction of the bicyclic core with ethyl isocyanate under controlled conditions.

    Attachment of the dimethylamino phenyl group: This is achieved through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group.

    Reduction: Reduction reactions can occur at the carbamic acid group, converting it to the corresponding amine.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

    Oxidation: Products include oxidized derivatives of the phenylmethyl group.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, while the bicyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
  • Carbamic acid, N-[(1R,2R,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-ethyl-, (1R,2R,5R,6S)-6-[[[4-(dimethylamino)phenyl]amino]carbonyl]-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-yl ester stands out due to its unique bicyclic structure and the presence of both carbamic acid and dimethylamino phenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

[(1R,2R,5R,6S)-8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate

InChI

InChI=1S/C26H34N4O3/c1-4-27-26(32)33-24-15-14-22-21(16-23(24)30(22)17-18-8-6-5-7-9-18)25(31)28-19-10-12-20(13-11-19)29(2)3/h5-13,21-24H,4,14-17H2,1-3H3,(H,27,32)(H,28,31)/t21-,22+,23+,24+/m0/s1

InChI Key

HRBMESHSNKKVBJ-OLKYXYMISA-N

Isomeric SMILES

CCNC(=O)O[C@@H]1CC[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C

Canonical SMILES

CCNC(=O)OC1CCC2C(CC1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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